molecular formula C11H9FN2O3 B8475915 Ethyl 5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No.: B8475915
M. Wt: 236.20 g/mol
InChI Key: IYCLELFIFIQDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-4-oxo-3,4-dihydroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9FN2O3 and its molecular weight is 236.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 5-fluoro-4-oxo-3H-quinazoline-2-carboxylate

InChI

InChI=1S/C11H9FN2O3/c1-2-17-11(16)9-13-7-5-3-4-6(12)8(7)10(15)14-9/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

IYCLELFIFIQDAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)F)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl ((2-(aminocarbonyl)-3-fluorophenyl)amino)(oxo)acetate (2.45 g, 9.64 mmol) in ethanol (50 mL) was added dropwise sodium ethylate (20% ethanol solution, 3.61 g, 10.6 mmol) under ice-cooling, and the mixture was stirred at room temperature for 1 hr. 1N Hydrochloric acid (20 mL) was added to the reaction mixture, and the insoluble material was collected by filtration. The solid was washed with water and diethyl ether to give the title compound as a pale-yellow powder (1.29 g, 57%).
Name
ethyl ((2-(aminocarbonyl)-3-fluorophenyl)amino)(oxo)acetate
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
57%

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